molecular formula C23H19N3O5S B11576288 1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576288
M. Wt: 449.5 g/mol
InChI Key: DMDAEDQUSUDNHL-UHFFFAOYSA-N
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Description

1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromeno[2,3-c]pyrrole core, a thiadiazole ring, and a hydroxy-methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiadiazole ring and the hydroxy-methoxyphenyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to modify the chromeno[2,3-c]pyrrole core or the thiadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce a more saturated derivative of the original compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.

    Industry: Utilizing its unique chemical properties for developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. The exact mechanism would require detailed studies, including molecular docking, binding assays, and in vivo experiments.

Comparison with Similar Compounds

  • 1-(4-hydroxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness: The presence of both hydroxy and methoxy groups on the phenyl ring, along with the thiadiazole ring and chromeno[2,3-c]pyrrole core, makes 1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione unique

Properties

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H19N3O5S/c1-11(2)21-24-25-23(32-21)26-18(12-8-9-14(27)16(10-12)30-3)17-19(28)13-6-4-5-7-15(13)31-20(17)22(26)29/h4-11,18,27H,1-3H3

InChI Key

DMDAEDQUSUDNHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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